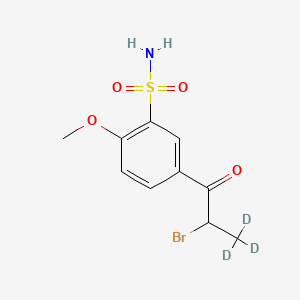

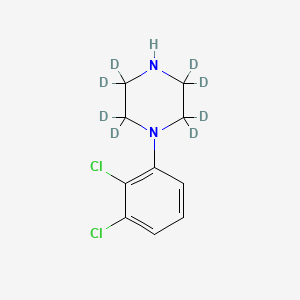

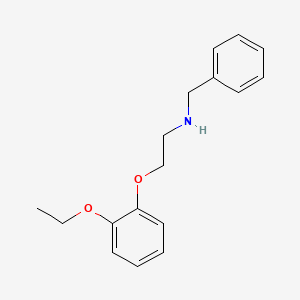

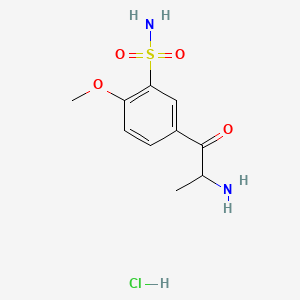

(R,S)-Equol-d4 (Major)(Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Diastereomers can have two or more stereocenters . They are not mirror images of each other and non-superimposable . For example, in the case of 3-bromo-2-butanol, the four possible combinations are SS, RR, SR, and RS .Chemical Reactions Analysis

Diastereomers can have different chemical reactivities . How a compound reacts with others can vary between diastereomers. For instance, glucose and galactose are diastereomers, and even though they share the same molar weight, glucose is more stable than galactose .Physical And Chemical Properties Analysis

Diastereomers can have different physical properties . They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions . For example, erythritol, a diastereomer of threitol, is a solid with a melting point of 121°C and no optical rotation .Aplicaciones Científicas De Investigación

Analytical Methodology Development A study by Wong et al. (2017) introduced a hybrid online enantioselective four-dimensional dynamic GC (e4D-DGC) methodology for studying reversible molecular interconversion, specifically isolating diastereo and enantiopure compounds through multidimensional separation. This technique was applied to a diastereomeric mixture, showcasing its utility in resolving complex isomerization behaviors without requiring pure compound synthesis, highlighting a potential application for analyzing compounds like (R,S)-Equol-d4 (Wong, Kulsing, & Marriott, 2017).

Pharmacokinetic Studies The pharmacokinetic behavior of S-(-)equol and R-(+)equol, both diastereoisomers of Equol, was comprehensively studied by Setchell et al. (2009). Utilizing stable-isotope-labeled tracers, this research compared the plasma and urinary pharmacokinetics of these isomers in healthy adults, highlighting their rapid absorption, high circulating concentrations, and similar elimination half-lives. The study suggests that the diastereoisomers of Equol, including (R,S)-Equol-d4, possess distinct pharmacokinetic profiles, which are crucial for optimizing their clinical application in preventing and treating hormone-dependent conditions (Setchell, Zhao, Jha, Heubi, & Brown, 2009).

Solid-State Chemistry Research by Sakurai et al. (2004) on the epimerization of diastereomeric α-amino nitriles in the solid state provides insights into the stereochemical transformations that compounds like (R,S)-Equol-d4 may undergo under specific conditions. This study demonstrates the potential of solid-state reactions to achieve stereochemical conversions, which could be relevant for the synthesis and analysis of Equol derivatives (Sakurai, Suzuki, Hashimoto, Baba, Itoh, Uchida, Hattori, Miyano, & Yamaura, 2004).

Biological Actions and Pharmacokinetics Setchell and Clerici (2010) reviewed the plasma and urinary pharmacokinetics of S-(-)equol and R-(+)equol, emphasizing their significant biological actions. This study further supports the relevance of understanding the pharmacokinetic profiles and biological effects of diastereoisomers like (R,S)-Equol-d4 for their application in hormone-dependent clinical conditions (Setchell & Clerici, 2010).

Stereochemical Discrimination in Medicinal Chemistry Kuhn et al. (2016) discussed the synthesis, stereochemical discrimination, and radiolabeling of diastereomeric compounds targeting the neuropeptide Y (NPY) Y4 receptor. This research illustrates the critical role of stereochemistry in the development of high affinity receptor agonists, potentially including studies on compounds like (R,S)-Equol-d4 (Kuhn, Ertl, Dukorn, Keller, Bernhardt, Reiser, & Buschauer, 2016).

Propiedades

Número CAS |

1216469-13-4 |

|---|---|

Nombre del producto |

(R,S)-Equol-d4 (Major)(Mixture of Diastereomers) |

Fórmula molecular |

C15H14O3 |

Peso molecular |

246.298 |

Nombre IUPAC |

2,3,4,4-tetradeuterio-3-(4-hydroxyphenyl)-2H-chromen-7-ol |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/i7D2,9D,12D |

Clave InChI |

ADFCQWZHKCXPAJ-YHBSYLJLSA-N |

SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |

Sinónimos |

3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol-d4; _x000B_4’,7-Isoflavandiol-d4; (+/-)-Equol-d4; 7,4’-Homoisoflavane-d4; NV 07α-d4; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)